molecular formula C19H24N2O2 B1384938 N-(3-Aminophenyl)-4-(hexyloxy)benzamide CAS No. 1020722-37-5

N-(3-Aminophenyl)-4-(hexyloxy)benzamide

Cat. No. B1384938
CAS RN: 1020722-37-5
M. Wt: 312.4 g/mol
InChI Key: KDFFIXVNJYPGKF-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-(hexyloxy)benzamide (N-APHB) is an organic compound that has been studied for its potential use in a variety of scientific applications. N-APHB is a white crystalline solid with a molecular weight of 275.35 g/mol and a melting point of 140-144°C. It is a derivative of benzamide, a type of organic compound found in many natural and synthetic products. N-APHB has been studied for its potential use in medicinal, agricultural, and industrial applications.

Scientific Research Applications

1. Cancer Treatment

N-(3-Aminophenyl)-4-(hexyloxy)benzamide shows promise in cancer treatment due to its role as a histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) explored similar compounds and found that these inhibitors block cancer cell proliferation and induce apoptosis, making them potential anticancer drugs (Zhou et al., 2008).

2. Antimicrobial Applications

Derivatives of this compound have been studied for their antimicrobial properties. Ertan et al. (2007) synthesized a series of related compounds and found broad-spectrum activity against various microorganisms, indicating potential use in combating bacterial and fungal infections (Ertan et al., 2007).

3. Antioxidant Activity

The antioxidant properties of amino-substituted benzamide derivatives have been investigated due to their ability to scavenge free radicals. Jovanović et al. (2020) studied the electrochemical oxidation of such compounds, suggesting their potential as powerful antioxidants (Jovanović et al., 2020).

4. Therapeutic Efficacy in Tumors

Research into the therapeutic efficacy of related benzamide compounds in tumor treatment has been conducted. Berger et al. (1985) found that certain analogs, like GOE1734, showed high growth-inhibiting efficacy in various cancers, particularly in slower-growing tumors (Berger et al., 1985).

5. Molecular Structural Analysis

The molecular structure of related benzamide derivatives has been extensively studied. Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide compound, providing insights into its chemical behavior and potential applications (Demir et al., 2015).

6. Enzyme Inhibition Activity

Compounds similar to this compound have been evaluated for enzyme inhibition activity. Saeed et al. (2015) synthesized a series of benzamide derivatives and screened them for inhibitory potential against human enzymes, highlighting their relevance in medicinal chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-(3-aminophenyl)-4-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-3-4-5-13-23-18-11-9-15(10-12-18)19(22)21-17-8-6-7-16(20)14-17/h6-12,14H,2-5,13,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFIXVNJYPGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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